![molecular formula C16H13Cl2NO3S B1228351 N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)
N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide is a member of benzamides.
Scientific Research Applications
Metabolic Conversion and Stability
- The stability of N-(hydroxymethyl) compounds, including N-methylbenzamide derivatives, was examined, revealing that these compounds are metabolically generated and stable under specific conditions. This study contributes to understanding the metabolic pathways and stability of similar compounds (Ross et al., 1983).
Crystallographic Studies
- The crystal structure of N,N′-p-phenylenebis(4-methylbenzamide) was analyzed, highlighting the spatial arrangement of its benzene units. This research aids in understanding the structural characteristics of similar benzamide compounds (Nagel, Näther, & Bock, 1997).
Synthesis and Structural Characterization
- Research on methylbenzenesulfonamide derivatives, including their synthesis and characterization, has been conducted. These compounds have shown potential in developing new pharmaceutical agents, such as HIV-1 inhibitors (Cheng De-ju, 2015).
Reaction Mechanisms
- The reaction of N-chloro-N'-benzenesulfonylbenzamidines with enamines was studied, leading to the formation of specific benzamidine derivatives. Understanding these reaction mechanisms can contribute to the development of novel synthetic routes for benzamide-related compounds (Rossi, Stradi, & Benedusi, 1987).
Structural Isomer Synthesis
- Two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, demonstrating the potential to create diverse molecular structures within the benzamide class (Rublova et al., 2017).
properties
Product Name |
N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide |
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Molecular Formula |
C16H13Cl2NO3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C16H13Cl2NO3S/c1-11-7-9-12(10-8-11)15(20)19-16(14(17)18)23(21,22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) |
InChI Key |
SVDUYLJULSXDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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